![molecular formula C17H17ClO3 B4773916 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4773916.png)
5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde
Overview
Description
5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is a chemical compound that belongs to the family of benzaldehydes. It is a white powder that is used in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde are diverse. It has been shown to have anti-inflammatory and anti-cancer properties. It also has an effect on the central nervous system, leading to sedation and relaxation. Additionally, it has been shown to have an effect on the cardiovascular system, leading to a decrease in blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde in lab experiments is its unique properties. It has a high degree of purity and stability, making it a reliable compound for scientific research. However, one limitation is its toxicity. It can be harmful if not handled properly, and precautions must be taken when working with this compound.
Future Directions
There are many future directions for the research of 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde. One direction is to investigate its potential as a treatment for various diseases, such as cancer and inflammation. Another direction is to further explore its mechanism of action and how it interacts with enzymes and proteins in the body. Additionally, research could be conducted to develop safer and more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is a unique chemical compound that has various scientific research applications. Its synthesis method is complex, but its properties make it a reliable compound for scientific research. Further research is needed to fully understand its mechanism of action and potential as a treatment for various diseases.
Scientific Research Applications
5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde has various scientific research applications. It is used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals. It is also used in research studies to investigate the mechanism of action of certain enzymes and proteins. Additionally, it is used in the development of new drugs and treatments for various diseases.
properties
IUPAC Name |
5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-12-3-5-16(9-13(12)2)20-7-8-21-17-6-4-15(18)10-14(17)11-19/h3-6,9-11H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWQTKOPOUSQJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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